molecular formula C12H17NO5S B14736951 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate CAS No. 6948-46-5

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate

Cat. No.: B14736951
CAS No.: 6948-46-5
M. Wt: 287.33 g/mol
InChI Key: WNWRHLHUEOLIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.3321 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate typically involves the reaction of ethyl benzenesulfonate with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The propoxycarbonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The benzenesulfonate moiety can participate in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is unique due to the presence of both the propoxycarbonyl and benzenesulfonate groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

CAS No.

6948-46-5

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

2-(propoxycarbonylamino)ethyl benzenesulfonate

InChI

InChI=1S/C12H17NO5S/c1-2-9-17-12(14)13-8-10-18-19(15,16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14)

InChI Key

WNWRHLHUEOLIDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.